molecular formula C20H11N3O5 B2370792 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922075-64-7

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2370792
CAS No.: 922075-64-7
M. Wt: 373.324
InChI Key: UWMSZXIVAHKWOV-UHFFFAOYSA-N
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Description

Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have shown significant antimicrobial activity. A study by Idrees et al. (2019) synthesized a series of derivatives and screened them for in-vitro antibacterial activity against pathogenic microorganisms, showing promising results against both gram-negative and gram-positive bacteria (Idrees, Siddiqui, & Kola, 2019). Similarly, Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole based molecules evaluated for anti-mycobacterial activity against Mycobacterium tuberculosis, with some derivatives displaying good antimycobacterial activity (Ambekar et al., 2017).

Cytotoxic Evaluation for Cancer Research

Compounds containing the benzofuran and oxadiazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. El-Deen et al. (2016) synthesized hexahydroquinoline derivatives containing benzofuran moiety and conducted in vitro cytotoxic evaluation against human hepatocellular carcinoma cell lines, revealing promising inhibitory effects (El-Deen, Anwar, & Hasabelnaby, 2016). Another study by Mokenapelli et al. (2020) synthesized new benzofuran/oxadiazole hybrids and evaluated their in vitro cytotoxicity, demonstrating significant activity against HCT116 and MIA PaCa2 cell lines (Mokenapelli et al., 2020).

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of compounds derived from this compound. For example, the synthesis and characterization of antimicrobial screening of novel derivatives were described by Idrees et al. (2020), providing insights into the structural properties conducive to biological activity (Idrees, Siddiqui, Kola, & Bodkhe, 2020). Additionally, Anuradha et al. (2012) determined the crystal structure of a related compound, contributing to the understanding of its molecular interactions and stability (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in the molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with various cellular targets, leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . This suggests that the compound may interact with its targets in a way that inhibits their normal function, leading to changes in cell behavior.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .

Pharmacokinetics

The compound’s benzofuran core is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials , suggesting that it may have favorable pharmacokinetic properties

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may lead to inhibition of cell growth and potentially cell death in certain contexts.

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary greatly depending on the specific compound. For example, the safety data sheet for 2-Benzofuranyl methyl ketone, a benzofuran derivative, suggests avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents, improving bioavailability, and discovering novel methods for constructing benzofuran rings .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O5/c24-17(13-9-11-5-1-4-8-15(11)27-19(13)25)21-20-23-22-18(28-20)16-10-12-6-2-3-7-14(12)26-16/h1-10H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMSZXIVAHKWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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